Cas no 2138435-45-5 (5-Methoxy-2-propylquinolin-3-ol)

5-Methoxy-2-propylquinolin-3-ol is a quinoline derivative characterized by its methoxy and propyl substituents, which influence its physicochemical properties and reactivity. This compound is of interest in synthetic and medicinal chemistry due to its potential as a building block for more complex heterocyclic structures. Its hydroxyl and methoxy functional groups enhance solubility in polar solvents, facilitating its use in various chemical reactions. The propyl chain may contribute to lipophilicity, making it suitable for studies involving hydrophobic interactions. This compound’s structural features suggest utility in the development of pharmacologically active molecules or as an intermediate in organic synthesis. Further research may explore its specific applications.
5-Methoxy-2-propylquinolin-3-ol structure
2138435-45-5 structure
商品名:5-Methoxy-2-propylquinolin-3-ol
CAS番号:2138435-45-5
MF:C13H15NO2
メガワット:217.263703584671
CID:6421750
PubChem ID:165954251

5-Methoxy-2-propylquinolin-3-ol 化学的及び物理的性質

名前と識別子

    • EN300-801378
    • 2138435-45-5
    • 5-methoxy-2-propylquinolin-3-ol
    • 5-Methoxy-2-propylquinolin-3-ol
    • インチ: 1S/C13H15NO2/c1-3-5-11-12(15)8-9-10(14-11)6-4-7-13(9)16-2/h4,6-8,15H,3,5H2,1-2H3
    • InChIKey: WIJCRNUWEURYAR-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=CC=CC2=C1C=C(C(CCC)=N2)O

計算された属性

  • せいみつぶんしりょう: 217.110278721g/mol
  • どういたいしつりょう: 217.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 42.4Ų

5-Methoxy-2-propylquinolin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-801378-0.25g
5-methoxy-2-propylquinolin-3-ol
2138435-45-5 95.0%
0.25g
$774.0 2025-02-21
Enamine
EN300-801378-0.1g
5-methoxy-2-propylquinolin-3-ol
2138435-45-5 95.0%
0.1g
$741.0 2025-02-21
Enamine
EN300-801378-1.0g
5-methoxy-2-propylquinolin-3-ol
2138435-45-5 95.0%
1.0g
$842.0 2025-02-21
Enamine
EN300-801378-5.0g
5-methoxy-2-propylquinolin-3-ol
2138435-45-5 95.0%
5.0g
$2443.0 2025-02-21
Enamine
EN300-801378-10.0g
5-methoxy-2-propylquinolin-3-ol
2138435-45-5 95.0%
10.0g
$3622.0 2025-02-21
Enamine
EN300-801378-0.05g
5-methoxy-2-propylquinolin-3-ol
2138435-45-5 95.0%
0.05g
$707.0 2025-02-21
Enamine
EN300-801378-0.5g
5-methoxy-2-propylquinolin-3-ol
2138435-45-5 95.0%
0.5g
$809.0 2025-02-21
Enamine
EN300-801378-2.5g
5-methoxy-2-propylquinolin-3-ol
2138435-45-5 95.0%
2.5g
$1650.0 2025-02-21

5-Methoxy-2-propylquinolin-3-ol 関連文献

5-Methoxy-2-propylquinolin-3-olに関する追加情報

Introduction to 5-Methoxy-2-propylquinolin-3-ol (CAS No. 2138435-45-5)

5-Methoxy-2-propylquinolin-3-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2138435-45-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and historical significance in drug discovery. The structural features of 5-Methoxy-2-propylquinolin-3-ol, particularly the presence of a methoxy group at the 5-position and an isopropyl substituent at the 2-position, contribute to its unique chemical properties and potential pharmacological effects.

The quinoline scaffold has been a cornerstone in the development of therapeutic agents, with several well-known drugs being derived from this core structure. Notably, derivatives of quinoline have been instrumental in treating malaria, bacterial infections, and more recently, in the exploration of anticancer and anti-inflammatory applications. The introduction of functional groups such as hydroxyl and methoxy into the quinoline ring system can modulate its biological activity, making it a versatile platform for medicinal chemistry innovation.

5-Methoxy-2-propylquinolin-3-ol exhibits a molecular formula of C₁₃H₁₃NO₂, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The hydroxyl group at the 3-position enhances its potential as a bioactive molecule by allowing for hydrogen bonding interactions with biological targets. This feature is particularly relevant in drug design, where such interactions can influence binding affinity and efficacy. The methoxy group at the 5-position and the isopropyl group at the 2-position further diversify its chemical profile, contributing to steric hindrance and electronic effects that can be exploited for therapeutic purposes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of 5-Methoxy-2-propylquinolin-3-ol with greater precision. These tools allow for the virtual screening of potential targets, such as enzymes and receptors involved in disease pathways. Studies suggest that this compound may interact with proteins implicated in cancer progression, inflammation, and neurodegenerative disorders. The ability to model these interactions computationally has accelerated the drug discovery process, making compounds like 5-Methoxy-2-propylquinolin-3-ol promising candidates for further investigation.

In vitro studies have begun to elucidate the pharmacological profile of 5-Methoxy-2-propylquinolin-3-ol. Initial experiments indicate that it may exhibit inhibitory effects on certain kinases and transcription factors, which are often dysregulated in diseases such as cancer. The quinoline core is known to disrupt microtubule formation and interfere with cell cycle progression, mechanisms that are relevant to anticancer therapy. Additionally, the hydroxyl group may participate in redox reactions or act as a ligand for metal ions involved in cellular signaling pathways.

The synthesis of 5-Methoxy-2-propylquinolin-3-ol represents a significant achievement in organic chemistry. Researchers have developed multi-step synthetic routes that incorporate functional group transformations such as methylation and hydroxylation. These synthetic strategies not only highlight the versatility of quinoline derivatives but also provide insights into scalable production methods for similar compounds. The ability to synthesize complex molecules like 5-Methoxy-2-propylquinolin-3-ol with high purity is crucial for downstream pharmacological testing and clinical development.

The potential therapeutic applications of 5-Methoxy-2-propylquinolin-3-ol extend beyond oncology. Emerging research suggests that this compound may have antimicrobial properties, making it a candidate for addressing antibiotic-resistant pathogens. The structural motifs present in 5-Methoxy-2-propylquinolin-3-ol could mimic natural products or other bioactive molecules known to interact with bacterial enzymes or cellular processes. Such interactions could lead to novel treatment strategies against infections caused by multidrug-resistant bacteria.

Furthermore, the neuroprotective potential of 5-Methoxy-2-propylquinolin-3-ol has not been overlooked. Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by protein misfolding and oxidative stress. Compounds that can modulate these pathological processes may offer therapeutic benefits. Preliminary data suggest that 5-Methoxy-2-propylquinolin-3-ol could interfere with aggregation pathways of amyloid-beta peptides or tau proteins associated with neurodegeneration. This hypothesis warrants further exploration through preclinical studies.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Quinoline derivatives are frequently isolated from plants or microorganisms, where they serve as defense compounds or secondary metabolites. By synthesizing analogs like 5-Methoxy-2-propylquinolin-3-ol, chemists can enhance or modify their bioactivity while retaining key structural features that promote biological recognition. This approach leverages nature's own chemical libraries to identify new therapeutic agents.

Regulatory considerations play a critical role in advancing compounds like 5-Methoxy-2-propylquinolin-3-ol towards clinical use. Ensuring compliance with Good Manufacturing Practices (GMP) and conducting rigorous toxicological assessments are essential steps before any drug can enter human trials. Collaborations between academic institutions and pharmaceutical companies are often necessary to navigate these regulatory hurdles efficiently.

The future directions for research on 5-Methoxy-2-propylquinolin-3-ol are promising but require sustained investment and interdisciplinary collaboration. Investigating its mechanism of action at a molecular level will provide insights into how it interacts with biological targets and modulates disease pathways. Additionally, exploring its potential as a prodrug—a precursor that is converted into an active form within the body—could expand its therapeutic applications.

In conclusion,5-Methoxy - 2 - propylquinolin - 3 - ol (CAS No . 2138435 - 45 - 5 ) represents an exciting opportunity in medicinal chemistry . Its unique structural features , coupled with preliminary evidence of bioactivity , position it as a valuable compound for further exploration . As research continues , this molecule may contribute to novel treatments for cancer , infections , and neurodegenerative diseases . The journey from laboratory synthesis to clinical application is long , but compounds like 5 - Methoxy - 2 - propy lquino lin - 3 - ol underscore the importance of innovative chemical approaches in addressing global health challenges .

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